(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Overview
Description
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol: is a fluorinated organic compound that features a pyrazole ring substituted with a phenyl group and a difluoromethyl group, along with a methanol moiety
Mechanism of Action
Target of Action
The target of a compound depends on its structure and functional groups. Compounds with a difluoromethyl group and a pyrazole ring, like this one, are often used in the development of pharmaceuticals and agrochemicals . They may interact with various biological targets, such as enzymes or receptors, depending on the specific functional groups present .
Mode of Action
The mode of action involves the compound’s interaction with its target. For instance, it might inhibit an enzyme’s activity or bind to a receptor, altering its function. The exact mode of action would depend on the compound’s structure and the target it interacts with .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated. These properties are crucial for understanding a compound’s bioavailability and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to the death of harmful cells or organisms, or it might prevent a disease process .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol typically involves the following steps:
Difluoromethylation: difluoromethyl sulfonium salts or difluoromethylating reagents .
Formation of the Pyrazole Ring: : The pyrazole ring can be constructed using 1,3-dicarbonyl compounds and hydrazines under acidic or basic conditions.
Phenyl Substitution: : The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Methanol Introduction: : The methanol group can be added through reductive amination or Grignard reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol: can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the difluoromethyl group or the methanol moiety.
Coupling Reactions: : The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific substitution.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Amides, ethers.
Coupling Reactions: : Biaryls, heterocycles.
Scientific Research Applications
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: : The compound can be used in the study of biological systems, particularly in the context of fluorine chemistry.
Industry: : Use in the production of agrochemicals and advanced materials.
Comparison with Similar Compounds
(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol: can be compared with other fluorinated pyrazoles and phenyl-containing compounds. Similar compounds include:
3-Phenylpyrazole derivatives
Difluoromethyl-substituted heterocycles
Phenylmethanol derivatives
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKAMPCURZEFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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